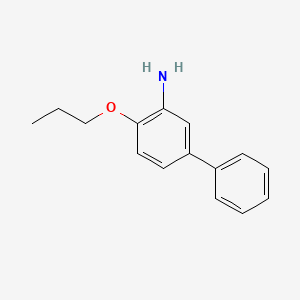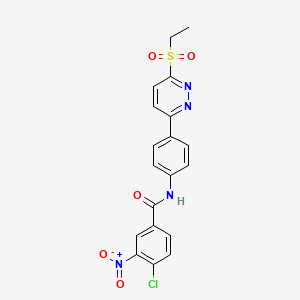
4-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3-nitrobenzamide” is a complex organic molecule. It contains a benzamide moiety, which is a common functional group in pharmaceuticals and biologically active compounds . The molecule also includes a pyridazine ring, which is a type of nitrogen-containing heterocycle .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzamide and pyridazine moieties, along with the nitro and chloro substituents. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the nitro group and benzamide moiety) would all influence its properties .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Polymers
A novel approach in polymer science involves the synthesis of thermally stable polyimides using a diamine with integrated sulfone, ether, and amide structures, illustrating the versatility of similar compounds in creating advanced materials with enhanced thermal stability and desirable physical properties (Mehdipour-Ataei, Sarrafi, & Hatami, 2004). Furthermore, the development of aromatic poly(sulfone sulfide amide imide)s showcases the potential of these compounds in generating new types of soluble, thermally stable polymers (Mehdipour-Ataei & Hatami, 2007).
Molecular Docking and Antidiabetic Agents
The creation of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives has been explored for their antidiabetic potential, demonstrating the effectiveness of specific compounds against α-glucosidase. Molecular docking and dynamic simulation studies further validate their therapeutic promise, emphasizing the role of these chemical structures in the development of new antidiabetic agents (Thakral, Narang, Kumar, & Singh, 2020).
Anticancer Research
Research into sulfonamide derivatives activating p38/ERK phosphorylation in cancer cells highlights the potential of compounds with similar chemical frameworks in inducing pro-apoptotic effects. Such studies suggest a promising avenue for developing novel anticancer therapies by targeting specific signaling pathways (Cumaoğlu et al., 2015).
Antibacterial Compounds
The synthesis of novel heterocyclic compounds containing a sulfonamido moiety and their subsequent evaluation as antibacterial agents reveal the efficacy of these compounds against various bacterial strains. This work underscores the importance of structural modifications in enhancing antibacterial activity, offering insights into the design of new drugs to combat resistant bacterial infections (Azab, Youssef, & El-Bordany, 2013).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-chloro-N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O5S/c1-2-30(28,29)18-10-9-16(22-23-18)12-3-6-14(7-4-12)21-19(25)13-5-8-15(20)17(11-13)24(26)27/h3-11H,2H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CENRWISZEQIEIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3-nitrobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Methoxy-2-prop-1-en-2-yl-2,3-dihydropyrano[2,3-g][1,4]benzodioxin-7-one](/img/structure/B2857562.png)
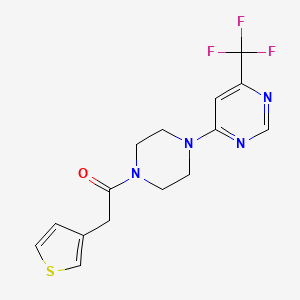
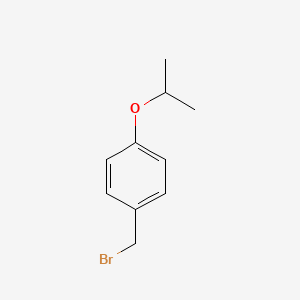
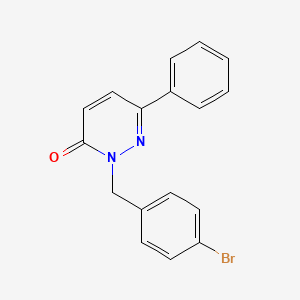
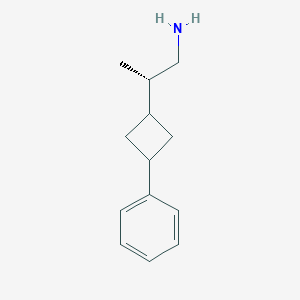
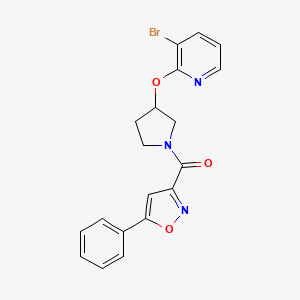
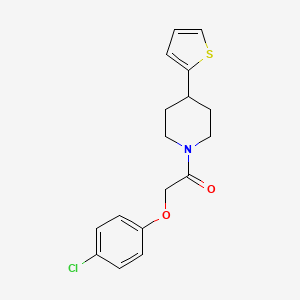



![(2E)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2857579.png)
